![molecular formula C7H14ClNS2 B13793206 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride CAS No. 958451-83-7](/img/structure/B13793206.png)
6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C7H14ClNS2 and a molecular weight of 211.77576 g/mol. It is known for its unique spiro structure, which includes both sulfur and nitrogen atoms within its ring system. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thiol with an amine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as chloroform or ethyl acetate and may involve heating to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen or the addition of hydrogen, using reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,10-Dithia-1,4-diazaspiro[4.5]decane-2,3-dione: Another spiro compound with similar structural features but different functional groups.
8-Oxa-2-aza-spiro[4.5]decane: A spiro compound containing an oxygen atom instead of sulfur.
6,10-Dioxaspiro[4.5]decane: A spiro compound with two oxygen atoms in the ring system.
Uniqueness
6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride is unique due to its combination of sulfur and nitrogen atoms within the spiro structure. This unique arrangement imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
958451-83-7 |
|---|---|
Molekularformel |
C7H14ClNS2 |
Molekulargewicht |
211.8 g/mol |
IUPAC-Name |
6,10-dithia-2-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C7H13NS2.ClH/c1-4-9-7(10-5-1)2-3-8-6-7;/h8H,1-6H2;1H |
InChI-Schlüssel |
KTLUBHAXLGPZPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(CCNC2)SC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


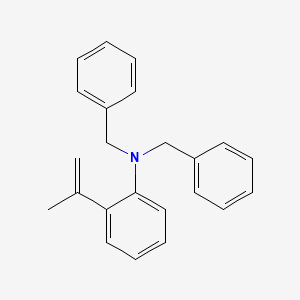
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
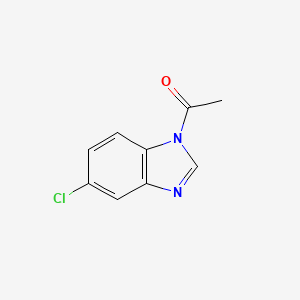
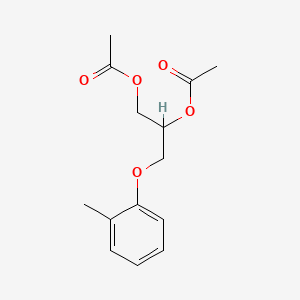
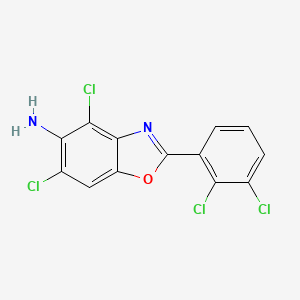
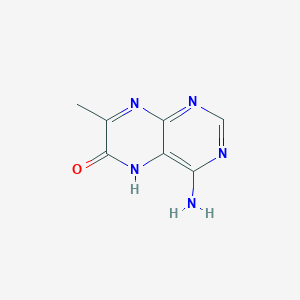
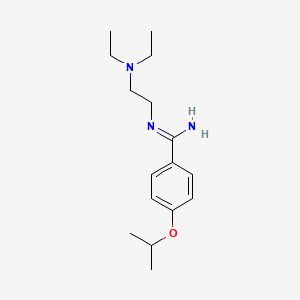
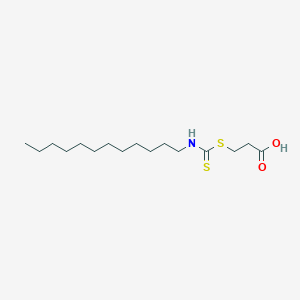
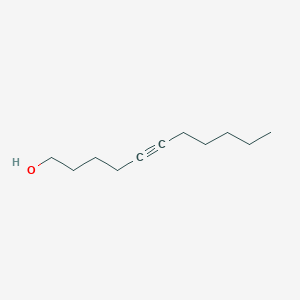
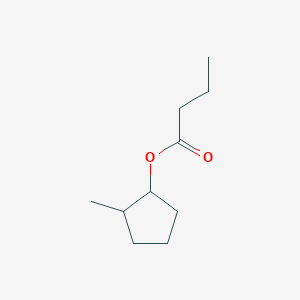
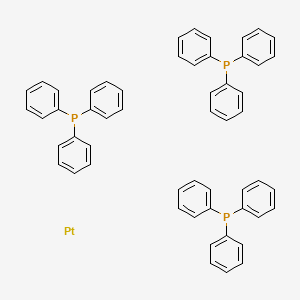
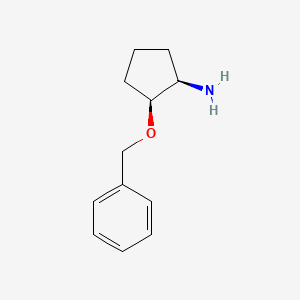
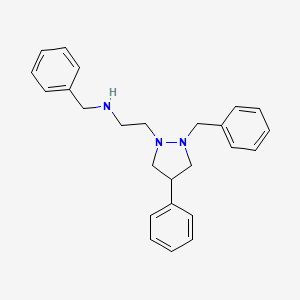
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
